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molecular formula C4H6O4 B1199593 4-(Hydroxymethyl)-1,3-dioxolan-2-one CAS No. 931-40-8

4-(Hydroxymethyl)-1,3-dioxolan-2-one

Cat. No. B1199593
M. Wt: 118.09 g/mol
InChI Key: JFMGYULNQJPJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05580647

Procedure details

Following a similar preparation as described by D'Alelio and Huemmer (J. Poly. Sci., 5, 1967, pp. 307-321), to a two liter, three necked, round bottomed flask equipped with a paddle stirrer and thermometer, was added 87 g (0.74 mol.) of glycerol carbonate, followed by 1000 ml of benzene, 100 ml dioxane and 0.95 g of BHT. A drying tube and a nitrogen line were attached to the flask. Stirring was begun and the heterogeneous mixture was cooled to 0° C. with a brine bath. Two addition funnels were charged as follows: to the first was added 75 g (0.74 mol.) of triethylamine; to the second was added a solution of 100 ml of benzene and 60 g (0.66 mol.) of acryloyl chloride. Two drops of acryloyl chloride solution were added for every one drop of triethylamine. The addition took place over a period of two hours. The reaction contents were filtered through diatomaceous earth filtering media and the solution was washed with cold 5% HCl, followed by four 200 ml portions of water. 0.3 g of tert-butanol was added and the solution was dried over MgSO4. The solution was filtered to remove the drying agent and allowed to stand over a mixture of NaHCO3 and Na2SO4 for two days. The solution was filtered, transferred to a one liter, round bottomed flask and placed on a rotoevaporator. Without heat being applied, a vacuum of approximately 5 mmHg (667 Pa) was applied and the solvent was removed as completely as possible. 52 g (42%) of a light yellow liquid was recovered. 13C NMR identified the liquid to contain 86%, by weight, of the desired compound, the balance being benzene and dioxane.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:7][O:6][C:5](=[O:8])[O:4]1.C(N(CC)CC)C.[C:16](Cl)(=[O:19])[CH:17]=[CH2:18]>C(Cl)(=O)C=C.C(N(CC)CC)C.C1C=CC=CC=1.O1CCOCC1>[C:16]([O:1][CH2:2][CH:3]1[CH2:7][O:6][C:5](=[O:8])[O:4]1)(=[O:19])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
OCC1OC(OC1)=O
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C=C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
60 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a similar preparation
CUSTOM
Type
CUSTOM
Details
307-321), to a two liter, three necked, round bottomed flask equipped with a paddle stirrer
CUSTOM
Type
CUSTOM
Details
A drying tube and a nitrogen line were attached to the flask
ADDITION
Type
ADDITION
Details
Two addition funnels
ADDITION
Type
ADDITION
Details
were charged
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
of two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction contents
FILTRATION
Type
FILTRATION
Details
were filtered through diatomaceous earth
FILTRATION
Type
FILTRATION
Details
filtering media
WASH
Type
WASH
Details
the solution was washed with cold 5% HCl
ADDITION
Type
ADDITION
Details
0.3 g of tert-butanol was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove the drying agent
ADDITION
Type
ADDITION
Details
to stand over a mixture of NaHCO3 and Na2SO4 for two days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
Without heat
CUSTOM
Type
CUSTOM
Details
the solvent was removed as completely as possible
CUSTOM
Type
CUSTOM
Details
52 g (42%) of a light yellow liquid was recovered

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCC1OC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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